molecular formula C10H19N3O2 B11528704 (3E)-N-ethyl-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide

(3E)-N-ethyl-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide

Cat. No.: B11528704
M. Wt: 213.28 g/mol
InChI Key: OMZNGIMPHMQKQZ-XYOKQWHBSA-N
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Description

(3E)-N-ETHYL-3-[(2-METHYLPROPANAMIDO)IMINO]BUTANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl group, a methylpropanamido group, and an imino group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-ETHYL-3-[(2-METHYLPROPANAMIDO)IMINO]BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Butanamide Backbone: The initial step involves the formation of the butanamide backbone through the reaction of butanoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Addition of the Methylpropanamido Group: The methylpropanamido group is added through an amidation reaction involving 2-methylpropanoic acid and an amine.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of (3E)-N-ETHYL-3-[(2-METHYLPROPANAMIDO)IMINO]BUTANAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-ETHYL-3-[(2-METHYLPROPANAMIDO)IMINO]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or hydroxylated derivatives.

Scientific Research Applications

(3E)-N-ETHYL-3-[(2-METHYLPROPANAMIDO)IMINO]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-N-ETHYL-3-[(2-METHYLPROPANAMIDO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpropanamido)butanamide: Lacks the ethyl and imino groups, resulting in different chemical properties and reactivity.

    N-Ethylbutanamide: Lacks the methylpropanamido and imino groups, leading to different biological activities.

    N-(2-Methylpropanamido)iminoethane: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

(3E)-N-ETHYL-3-[(2-METHYLPROPANAMIDO)IMINO]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

(3E)-N-ethyl-3-(2-methylpropanoylhydrazinylidene)butanamide

InChI

InChI=1S/C10H19N3O2/c1-5-11-9(14)6-8(4)12-13-10(15)7(2)3/h7H,5-6H2,1-4H3,(H,11,14)(H,13,15)/b12-8+

InChI Key

OMZNGIMPHMQKQZ-XYOKQWHBSA-N

Isomeric SMILES

CCNC(=O)C/C(=N/NC(=O)C(C)C)/C

Canonical SMILES

CCNC(=O)CC(=NNC(=O)C(C)C)C

Origin of Product

United States

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